Boron, tributyl(3-methoxy-1-propanamine-kappaN)-, (T-4)-

Catalog No.
S6584142
CAS No.
345269-15-0
M.F
C16H38BNO
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron, tributyl(3-methoxy-1-propanamine-kappaN)-, ...

CAS Number

345269-15-0

Product Name

Boron, tributyl(3-methoxy-1-propanamine-kappaN)-, (T-4)-

IUPAC Name

hydron;tributyl-(3-methoxypropylamino)boranuide

Molecular Formula

C16H38BNO

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C16H37BNO/c1-5-8-12-17(13-9-6-2,14-10-7-3)18-15-11-16-19-4/h18H,5-16H2,1-4H3/q-1/p+1

InChI Key

RKQRIKIWTIJVHZ-UHFFFAOYSA-O

SMILES

Array

Canonical SMILES

[B-](CCCC)(CCCC)(CCCC)[NH2+]CCCOC

The exact mass of the compound Tri-n-butylborane-3-methoxypropylamine is 271.3046450 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lewis Acid-Base Chemistry:

  • TnBB-MOPA acts as a Lewis acid due to the empty orbital on the boron atom. Lewis acid definition:
  • This property allows it to form complexes with Lewis bases, which are electron donors. These complexes play a role in various organic transformations. Lewis base definition:

Hydrogen Transfer Reactions:

  • TnBB-MOPA can function as a hydrogen source due to the B-H bonds in its structure. Source:
  • This makes it useful in reactions involving hydrogen transfer, such as hydroboration and dehydrogenation. Hydroboration definition: Dehydrogenation definition: https://en. organikem.org/en/organic-chemistry/dehydrogenation.html

Organic Synthesis:

  • TnBB-MOPA's ability to act as a Lewis acid and hydrogen donor makes it a valuable reagent in organic synthesis. Reagent definition)
  • Researchers utilize it in various reactions to create complex molecules with specific functionalities.

Catalyst Applications:

  • The Lewis acidic nature of TnBB-MOPA allows it to potentially function as a catalyst in some reactions. Catalyst definition:
  • Research is ongoing to explore its potential for catalyzing specific organic transformations.

Tri-n-butylborane-3-methoxypropylamine is an organoborane compound characterized by its complex structure, which includes a tri-n-butylborane moiety and a 3-methoxypropylamine functional group. The molecular formula for this compound is C16H38BNOC_{16}H_{38}BNO, and it is represented as a colorless liquid at room temperature. This compound is notable for its applications in polymer chemistry and as a catalyst in various organic reactions, particularly in radical polymerization processes.

Tri-n-butylborane-3-methoxypropylamine functions primarily as a radical initiator in polymerization reactions. It can initiate free-radical polymerization when exposed to oxygen or peroxygen compounds, leading to the formation of crosslinked polymeric materials. The mechanism typically involves the generation of free radicals from the organoborane upon interaction with oxygen, which subsequently react with ethylenically unsaturated compounds to form polymers .

In addition to its role in polymerization, it has been utilized in the reduction of various functional groups, including aldehydes and ketones, enhancing its utility in synthetic organic chemistry .

Tri-n-butylborane-3-methoxypropylamine can be synthesized through several methods:

  • Direct Reaction: The compound can be prepared by reacting tri-n-butylborane with 3-methoxypropylamine under controlled conditions to yield the desired complex.
  • Complex Formation: Another method involves forming a complex between tri-n-butylborane and an amine under inert atmosphere conditions to prevent premature reactions with moisture or oxygen .

These synthesis routes highlight the importance of maintaining an anhydrous environment during preparation due to the reactivity of boranes.

The primary applications of tri-n-butylborane-3-methoxypropylamine include:

  • Polymer Chemistry: It serves as an initiator for radical polymerization processes, facilitating the synthesis of various polymers used in coatings, adhesives, and sealants.
  • Organic Synthesis: The compound acts as a reducing agent in organic synthesis, enabling the transformation of functional groups and contributing to the formation of complex molecules.
  • Adhesive Formulations: Its properties make it suitable for use in multi-part adhesive compositions where it aids in curing through free-radical polymerization .

Research into the interaction studies of tri-n-butylborane-3-methoxypropylamine primarily focuses on its reactivity with different substrates during polymerization and its behavior under various environmental conditions (e.g., presence of moisture or oxygen). Understanding these interactions is crucial for optimizing its use in industrial applications, particularly in adhesive formulations where stability and performance are critical .

Tri-n-butylborane-3-methoxypropylamine shares similarities with other organoboranes but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
Triethylborane-1,3-diaminopropaneTriethylborane complexed with 1,3-diaminopropaneUsed for similar applications but different amine structure .
Triethylborane-diethylenetriamineTriethylborane complexed with diethylenetriamineOffers different reactivity patterns due to amine branching .
Tri-n-butylborane-1,3-diaminopropaneTri-n-butylborane complexed with 1,3-diaminopropaneSimilar backbone but different amine functionality .
Tri-sec-butylborane-1,3-diaminopropaneTri-sec-butylborane complexed with 1,3-diaminopropaneVariations in branching affect reactivity and stability .

The uniqueness of tri-n-butylborane-3-methoxypropylamine lies in its specific combination of a tri-n-butylborane moiety with a methoxypropylamine group, which enhances its solubility and reactivity compared to other organoboranes.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.3046450 Da

Monoisotopic Mass

271.3046450 Da

Heavy Atom Count

19

General Manufacturing Information

Boron, tributyl(3-methoxy-1-propanamine-.kappa.N)-, (T-4)-: ACTIVE

Dates

Last modified: 11-23-2023

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